molecular formula C9H9NO3 B12897474 4-Ethoxy-2-hydroxybenzo[d]oxazole

4-Ethoxy-2-hydroxybenzo[d]oxazole

Cat. No.: B12897474
M. Wt: 179.17 g/mol
InChI Key: JUPYWBNXKUPECE-UHFFFAOYSA-N
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Description

4-Ethoxy-2-hydroxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-hydroxybenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with ethyl chloroformate, followed by cyclization to form the oxazole ring . The reaction is usually carried out under reflux conditions in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-hydroxybenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while substitution reactions can produce various substituted oxazole derivatives .

Scientific Research Applications

4-Ethoxy-2-hydroxybenzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2-hydroxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-ethoxy-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H9NO3/c1-2-12-6-4-3-5-7-8(6)10-9(11)13-7/h3-5H,2H2,1H3,(H,10,11)

InChI Key

JUPYWBNXKUPECE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1NC(=O)O2

Origin of Product

United States

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